molecular formula C21H19N3O4 B2673680 3-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide CAS No. 896363-64-7

3-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide

Cat. No. B2673680
CAS RN: 896363-64-7
M. Wt: 377.4
InChI Key: GCQYBAPIUWNPOK-UHFFFAOYSA-N
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Description

The compound 3-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide, also known as DPIPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmacological agent. DPIPP is a derivative of the natural product fumitremorgin C and has been shown to exhibit potent inhibitory activity against the ABCG2 transporter, which is involved in the efflux of various drugs and toxins from cells.

Scientific Research Applications

Antioxidant and Anticancer Activity

Research has demonstrated the compound's potential in the development of novel derivatives with significant antioxidant and anticancer activities. For instance, studies have found that certain derivatives of this compound exhibit antioxidant activity superior to that of well-known antioxidants like ascorbic acid and have shown promising anticancer activity against various cancer cell lines, including human glioblastoma and triple-negative breast cancer cells (Tumosienė et al., 2020). This indicates its potential utility in developing new therapeutic agents for cancer treatment.

Anti-inflammatory and Antimicrobial Applications

Another area of interest is the compound's role in synthesizing anti-inflammatory agents. A study highlighted the synthesis of novel acetic acid derivatives containing the compound, showing promising anti-inflammatory activity in vitro and in vivo models, with some derivatives exhibiting lower ulcerogenic toxicity compared to standard treatments (Nikalje et al., 2015). Additionally, antimicrobial activities of derivatives have been explored, with some showing significant effects against various microbial strains, suggesting their potential as antimicrobial agents (Bedair et al., 2006).

Anticonvulsant and Antiepileptic Potential

The compound's derivatives have also been investigated for their anticonvulsant and antiepileptic properties. Research on novel phthalimide derivatives bearing amino acid conjugated anilines derived from the compound demonstrated significant antiepileptic activity, with molecular docking studies suggesting interactions with gamma-aminobutyric acid (GABA) receptors (Asadollahi et al., 2019). This opens avenues for further investigations into novel antiepileptic drugs.

Synthesis of Novel Derivatives and Biological Activities

The compound serves as a precursor in synthesizing a wide array of novel derivatives, exploring their potential biological activities. Innovative synthesis methods have been developed, such as microwave-assisted synthesis and green chemistry approaches, leading to derivatives with varied biological activities, including herbicidal and additional anticancer properties (Almansour et al., 2015). These findings highlight the compound's versatility in chemical synthesis and potential applications across different biological fields.

properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-18(10-11-23-20(27)16-8-4-5-9-17(16)21(23)28)22-14-12-19(26)24(13-14)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQYBAPIUWNPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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